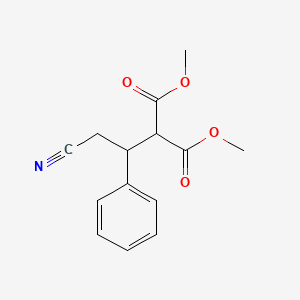
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, also known as DMCPP, is a synthetic organic compound with a variety of uses in scientific research. It is an aliphatic nitrile, and is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. DMCPP is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is used as a ligand in organometallic complexes, and as a reagent for the oxidation of alcohols.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is not well understood. However, it is believed that the nitrile group in the molecule is responsible for its reactivity. The nitrile group can act as a nucleophile, and can react with electrophiles such as alkenes and alkynes. This reaction can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate have not been extensively studied. However, it is known that 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is not toxic to humans, and has no known adverse effects.
Advantages and Limitations for Lab Experiments
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized easily and quickly. Furthermore, it is not toxic and has no known adverse effects. The main limitation of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is that it is not very reactive, and can only be used in certain types of reactions.
Future Directions
There are several potential future directions for research with 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate. These include further studies of its mechanism of action and biochemical and physiological effects. Researchers could also explore new methods for synthesizing 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, or use it as a reagent for other organic reactions. In addition, 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate could be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, researchers could investigate new applications for 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, such as its use in organometallic complexes or as a reagent for the oxidation of alcohols.
Synthesis Methods
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate can be synthesized by a variety of methods. The most common synthesis method involves the reaction of 1,3-dichloropropene and 2-cyano-1-phenylethyl bromide in the presence of a base, such as potassium carbonate. This reaction produces a mixture of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate and 1,3-dichloro-2-(2-cyano-1-phenylethyl)propanedioate, which can be separated by chromatography.
properties
IUPAC Name |
dimethyl 2-(2-cyano-1-phenylethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)11(8-9-15)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDOACRTDQUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC#N)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-cyano-1-phenylethyl)malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

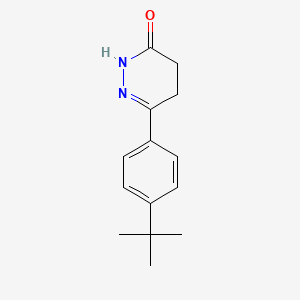
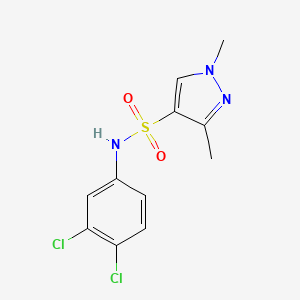

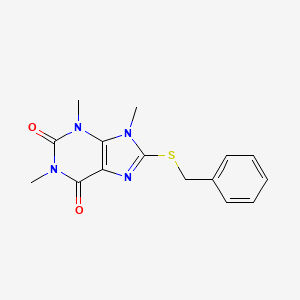
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
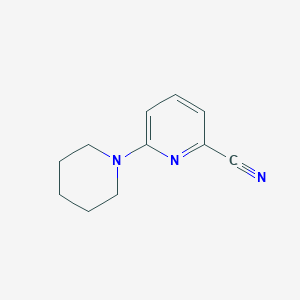
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
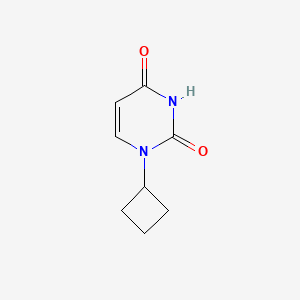
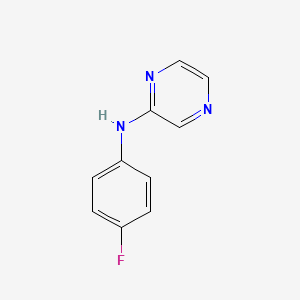
![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)